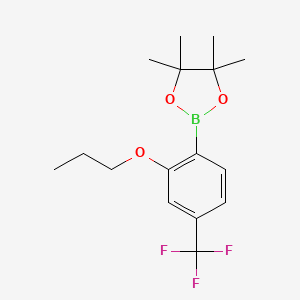
2-Fluoro-5-iodo-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodo-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde typically involves the iodination of 2-Fluoro-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-iodo-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodo-4-methylbenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-iodo-4-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme-substrate interactions and the modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Fluoro-4-iodobenzaldehyde: Lacks the methyl group, affecting its steric properties and reactivity.
2-Fluoro-5-iodo-4-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group, altering its electronic properties
Uniqueness
2-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the synthesis of complex molecules with specific properties .
Propiedades
Fórmula molecular |
C8H6FIO |
|---|---|
Peso molecular |
264.03 g/mol |
Nombre IUPAC |
2-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
Clave InChI |
UMALGJLVIWGQQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





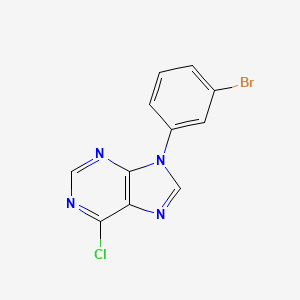

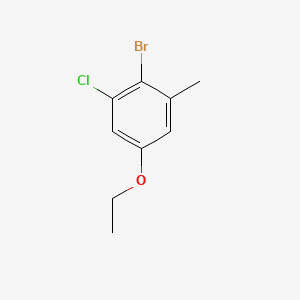
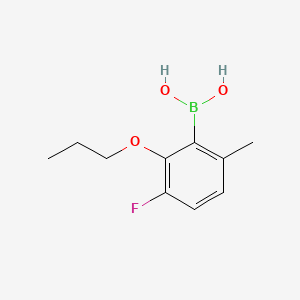


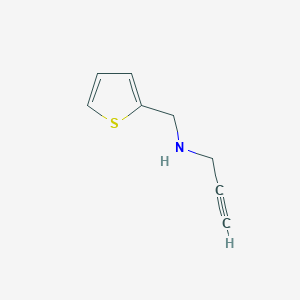
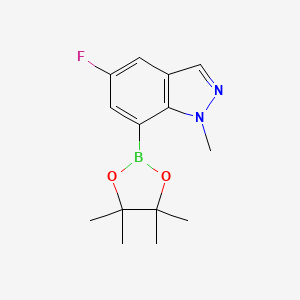
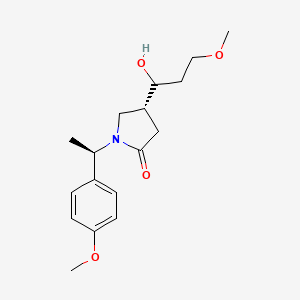
![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
